N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide, monohydrochloride is a synthetic opioid compound. It is structurally related to fentanyl, a potent opioid analgesic. This compound has gained attention due to its high potency and potential for abuse, similar to other fentanyl analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which is achieved through a series of cyclization reactions.
Attachment of the Phenethyl Group: The phenethyl group is then attached to the piperidine ring through a nucleophilic substitution reaction.
Formation of the Cyclopentene Carboxamide: The final step involves the formation of the cyclopentene carboxamide moiety, which is achieved through a condensation reaction with the appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various hydroxylated and dealkylated derivatives. These metabolites are often analyzed in forensic and toxicological studies to understand the compound’s metabolism and potential toxicity .
Scientific Research Applications
N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential use as an analgesic and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new synthetic opioids and in the study of drug abuse and addiction.
Mechanism of Action
The compound exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and euphoria. The molecular targets include the mu-opioid receptor, and the pathways involved are primarily related to G-protein coupled receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar structure but different functional groups.
Acetylfentanyl: Another fentanyl analog with an acetyl group instead of the cyclopentene carboxamide moiety.
Acryloylfentanyl: A fentanyl analog with an acryloyl group.
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications can affect its potency, duration of action, and metabolic pathways, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2749298-75-5 |
---|---|
Molecular Formula |
C25H31ClN2O |
Molecular Weight |
411.0 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H30N2O.ClH/c28-25(22-11-7-8-12-22)27(23-13-5-2-6-14-23)24-16-19-26(20-17-24)18-15-21-9-3-1-4-10-21;/h1-6,9-11,13-14,24H,7-8,12,15-20H2;1H |
InChI Key |
NUCUKGOZHPDIFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.